![molecular formula C14H23NO2 B12502675 (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3311~3,7~]decan-1-ol is a complex organic compound characterized by its tricyclic structure and the presence of a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution or addition reactions.
Final functionalization: The hydroxyl group is introduced in the final step, often through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The morpholine ring can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Applications De Recherche Scientifique
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[331
Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S,7s)-4-(piperidin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
(3R,5S,7s)-4-(pyrrolidin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol might confer unique properties such as increased solubility or specific binding interactions, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C14H23NO2 |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
(3S,5R)-4-morpholin-4-yladamantan-1-ol |
InChI |
InChI=1S/C14H23NO2/c16-14-7-10-5-11(8-14)13(12(6-10)9-14)15-1-3-17-4-2-15/h10-13,16H,1-9H2/t10?,11-,12+,13?,14? |
Clé InChI |
DBZPWMVGCMRXDI-HPCMXSDISA-N |
SMILES isomérique |
C1COCCN1C2[C@@H]3CC4C[C@H]2CC(C3)(C4)O |
SMILES canonique |
C1COCCN1C2C3CC4CC2CC(C4)(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


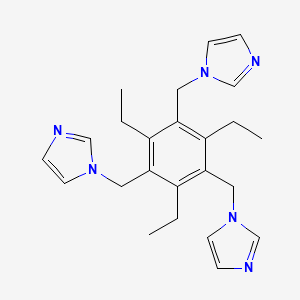
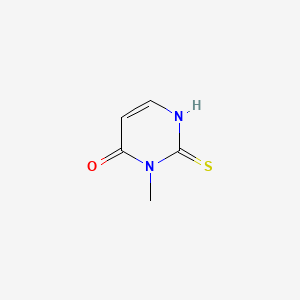
![2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile](/img/structure/B12502616.png)
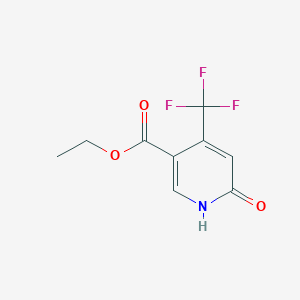
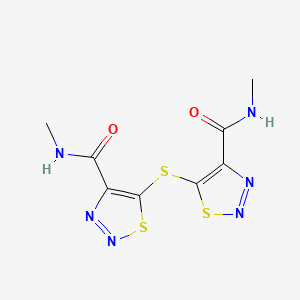
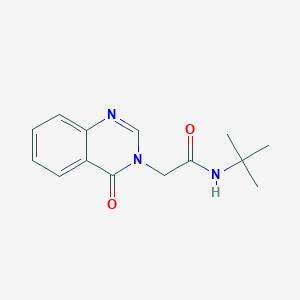
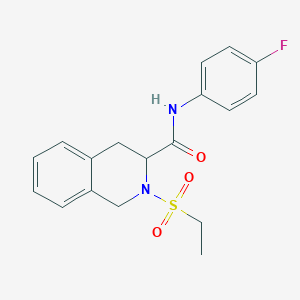
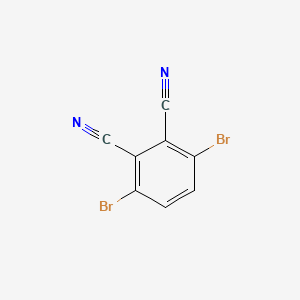
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12502631.png)
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)

![4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12502644.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12502660.png)
